

## A Head-to-Head Preclinical Comparison of Emerging Small Molecule HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a head-to-head comparison of the preclinical data for four leading small molecule HPK1 inhibitors: BGB-15025, CFI-402411, NDI-101150, and DS21150768.

#### At a Glance: Key Preclinical Data

The following tables summarize the available quantitative data for each inhibitor, providing a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of HPK1 Inhibitors



| Compound   | Biochemical IC50<br>(HPK1) | Cellular pSLP-76<br>Inhibition (IC50)                                               | IL-2 Release (EC50)                                                             |
|------------|----------------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| BGB-15025  | 1.04 nM[1]                 | Potent inhibition demonstrated[1]                                                   | Induces IL-2 production in T cells[1]                                           |
| CFI-402411 | 4.0 ± 1.3 nM               | Biologically effective concentrations demonstrated in patients                      | Preclinical studies<br>show disruption of<br>abnormal cytokine<br>expression[2] |
| NDI-101150 | 0.7 nM[3]                  | pSLP76 IC50 of 72<br>ng/mL in ex-vivo<br>stimulated whole<br>blood from patients[4] | Induces IL-2 and IFN-<br>y production[3]                                        |
| DS21150768 | ~3.27 nM                   | IC50 = 61.9 nM<br>(Jurkat cells)                                                    | Enhances cytokine responses in vivo[5]                                          |

Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models



| Compound   | Syngeneic<br>Model(s)                                   | Dosing and<br>Schedule      | Tumor Growth<br>Inhibition (TGI)                                                                                      | Complete<br>Responses<br>(CR) |
|------------|---------------------------------------------------------|-----------------------------|-----------------------------------------------------------------------------------------------------------------------|-------------------------------|
| BGB-15025  | GL261, CT26,<br>EMT-6[1]                                | Oral, dose-<br>dependent[1] | Single-agent<br>anti-tumor<br>activity in GL261;<br>Combination<br>benefit with anti-<br>PD-1 in CT26<br>and EMT-6[1] | Not specified                 |
| CFI-402411 | Multiple mouse<br>models[2]                             | Not specified               | Potent anti-<br>leukemic effects<br>and immune-<br>activating effects<br>observed[2]                                  | Not specified                 |
| NDI-101150 | CT26, EMT-6[6]                                          | Oral, once<br>daily[6]      | CT26: 50% TGI;<br>EMT-6: 85%<br>TGI[6]                                                                                | EMT-6: 7/10<br>mice[6]        |
| DS21150768 | 12 different<br>models including<br>MC38 and<br>CT26[5] | Oral                        | Suppressed tumor growth in multiple models, alone and in combination with anti-PD-1[5]                                | Not specified                 |

# Visualizing the HPK1 Signaling Pathway and Experimental Workflows

To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling cascade and a typical experimental workflow.





Click to download full resolution via product page

Caption: HPK1 negatively regulates T-cell activation.





Click to download full resolution via product page

Caption: Workflow for cellular pSLP-76 and IL-2 assays.





Click to download full resolution via product page

Caption: Comparative evaluation of HPK1 inhibitors.

#### **Detailed Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this comparison guide.

## Biochemical HPK1 Inhibition Assay (Caliper Mobility-Shift Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1.

- Reagents and Materials:
  - Recombinant human HPK1 enzyme



- Fluorescently labeled peptide substrate
- ATP
- Assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl2, 0.002% Brij-35)
- Test compounds dissolved in DMSO
- Stop solution (e.g., 70 μM EDTA)
- 384-well plates
- Caliper LabChip microfluidic instrument
- Procedure:
  - 1. Prepare serial dilutions of the test compounds in DMSO.
  - In a 384-well plate, add the fluorescently labeled substrate and the test compound solution (or DMSO for control).
  - 3. Initiate the reaction by adding the HPK1 enzyme and ATP solution to each well. The final ATP concentration should be at or near its Km for HPK1.
  - 4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  - 5. Terminate the reaction by adding the stop solution.
  - Analyze the samples on the Caliper LabChip instrument. The instrument separates the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobility.
  - 7. The extent of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control. IC50 values are determined by fitting the data to a dose-response curve.

### Cellular Phospho-SLP-76 (pSLP-76) Assay



This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.

- Reagents and Materials:
  - Jurkat T-cells or isolated human Peripheral Blood Mononuclear Cells (PBMCs)
  - Cell culture medium
  - Test compounds dissolved in DMSO
  - Stimulation reagent: anti-CD3/anti-CD28 antibodies
  - Lysis/Fixation buffer
  - Permeabilization buffer
  - Fluorescently conjugated anti-pSLP-76 (Ser376) antibody
  - Flow cytometer or ELISA plate reader
- Procedure (Flow Cytometry):
  - 1. Plate Jurkat T-cells or PBMCs in a 96-well plate.
  - 2. Pre-incubate the cells with serial dilutions of the test compound or DMSO for 60 minutes.
  - 3. Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.
  - 4. Fix and lyse the cells using an appropriate buffer.
  - 5. Permeabilize the cells.
  - 6. Stain the cells with the fluorescently conjugated anti-pSLP-76 antibody.
  - 7. Acquire data on a flow cytometer.
  - 8. The geometric mean fluorescence intensity (gMFI) of the pSLP-76 signal is used to determine the level of inhibition. IC50 values are calculated from dose-response curves.



#### **IL-2 Release Assay**

This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation leading to increased IL-2 production.

- · Reagents and Materials:
  - Isolated human PBMCs
  - Cell culture medium
  - Test compounds dissolved in DMSO
  - Stimulation reagent: anti-CD3/anti-CD28 antibodies
  - Human IL-2 ELISA kit
  - 96-well plates
- Procedure:
  - 1. Plate PBMCs in a 96-well plate.
  - 2. Add serial dilutions of the test compound or DMSO to the wells.
  - 3. Stimulate the cells with anti-CD3/anti-CD28 antibodies.
  - 4. Incubate the plate for 24-72 hours at 37°C.
  - 5. Collect the cell culture supernatant.
  - 6. Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
  - 7. EC50 values, the concentration at which the compound elicits a half-maximal response, are determined from dose-response curves.

### **Syngeneic Mouse Tumor Models**



These in vivo models are crucial for evaluating the anti-tumor efficacy of immunomodulatory agents in the context of a competent immune system.

- Materials and Methods:
  - Specific mouse strain (e.g., BALB/c for CT26 and EMT-6 tumors, C57BL/6 for MC38 tumors)
  - Murine tumor cell line (e.g., CT26, EMT-6, MC38)
  - Test compound formulated for oral administration
  - Calipers for tumor measurement
- Procedure:
  - 1. Inject a specific number of tumor cells (e.g.,  $2 \times 10^5$  CT26 cells) subcutaneously into the flank of the appropriate mouse strain.
  - 2. Allow the tumors to grow to a palpable size (e.g., 100 mm<sup>3</sup>).
  - 3. Randomize the mice into treatment and vehicle control groups.
  - 4. Administer the test compound or vehicle control according to the specified dosing schedule (e.g., once daily, orally).
  - 5. Measure tumor volume with calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²)/2.
  - 6. Monitor animal body weight and overall health.
  - 7. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. The number of complete responses (CR), where the tumor becomes undetectable, is also recorded.

#### Conclusion



The preclinical data presented in this guide highlight the potent and selective nature of a new generation of small molecule HPK1 inhibitors. While all four compounds—BGB-15025, CFI-402411, NDI-101150, and DS21150768—demonstrate promising biochemical and cellular activity, NDI-101150 and DS21150768 have more extensive publicly available in vivo data demonstrating significant single-agent anti-tumor efficacy in syngeneic mouse models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of immuno-oncology to design and interpret their own studies. Further clinical investigation will be crucial to determine the therapeutic potential of these promising HPK1 inhibitors in cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. treadwelltx.com [treadwelltx.com]
- 3. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 4. nimbustx.com [nimbustx.com]
- 5. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [A Head-to-Head Preclinical Comparison of Emerging Small Molecule HPK1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418172#head-to-head-comparison-of-small-molecule-hpk1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com